molecular formula C18H22N2O4 B12895508 1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid CAS No. 652172-54-8

1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid

Cat. No.: B12895508
CAS No.: 652172-54-8
M. Wt: 330.4 g/mol
InChI Key: CBTRHRDBYLKFPX-UHFFFAOYSA-N
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Description

1-(4-(2-Oxopyrrolidin-1-yl)benzamido)cyclohexanecarboxylic acid is a complex organic compound that features a pyrrolidinone ring, a benzamido group, and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Oxopyrrolidin-1-yl)benzamido)cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic conditions.

    Benzamido Group Introduction: The benzamido group is introduced via an amide coupling reaction between the pyrrolidinone derivative and 4-aminobenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Cyclohexanecarboxylic Acid Attachment: The final step involves the coupling of the benzamido-pyrrolidinone intermediate with cyclohexanecarboxylic acid, again using coupling reagents like EDCI and HOBt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Oxopyrrolidin-1-yl)benzamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-(2-Oxopyrrolidin-1-yl)benzamido)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(2-Oxopyrrolidin-1-yl)benzamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The benzamido and cyclohexanecarboxylic acid groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxopyrrolidin-1-yl)benzoic acid
  • 2-(4-(2-Oxopyrrolidin-1-yl)phenoxy)acetic acid
  • {[4-(2-Oxopyrrolidin-1-yl)benzoyl]amino}acetic acid

Uniqueness

1-(4-(2-Oxopyrrolidin-1-yl)benzamido)cyclohexanecarboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclohexanecarboxylic acid moiety distinguishes it from other similar compounds and may enhance its stability and binding interactions.

Properties

CAS No.

652172-54-8

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

1-[[4-(2-oxopyrrolidin-1-yl)benzoyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H22N2O4/c21-15-5-4-12-20(15)14-8-6-13(7-9-14)16(22)19-18(17(23)24)10-2-1-3-11-18/h6-9H,1-5,10-12H2,(H,19,22)(H,23,24)

InChI Key

CBTRHRDBYLKFPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

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